molecular formula C12H19N3O2S B5426189 N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine

N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine

Cat. No.: B5426189
M. Wt: 269.37 g/mol
InChI Key: QDJOLERLCKXRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a nitrothiophene derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the nitrothiophene derivative under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions with electrophiles, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, strong bases like sodium hydride.

    Addition: Electrophiles such as bromine or chlorine.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted piperidine derivatives.

    Addition: Halogenated thiophene derivatives.

Scientific Research Applications

N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with electron-rich sites in biological molecules, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine
  • N,1-dimethyl-N-[(2-nitrothiophen-3-yl)methyl]piperidin-4-amine

Uniqueness

N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and applications compared to similar compounds.

Properties

IUPAC Name

N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-13-7-5-10(6-8-13)14(2)9-11-3-4-12(18-11)15(16)17/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOLERLCKXRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.